molecular formula C11H12O4S B14139682 Methyl 2-((phenylsulfonyl)methyl)acrylate

Methyl 2-((phenylsulfonyl)methyl)acrylate

Cat. No.: B14139682
M. Wt: 240.28 g/mol
InChI Key: IURXGXXNHGHUDV-UHFFFAOYSA-N
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Description

Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 2-((phenylsulfonyl)methyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.

    Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methyl 2-(benzenesulfonylmethyl)prop-2-enoate

InChI

InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

IURXGXXNHGHUDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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